1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of an imidazole ring fused with a pyrazole ring, with isopropyl and methyl substituents at specific positions.
Preparation Methods
The synthesis of 1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyrazole ring. Common reagents include halides, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: Lacks the isopropyl and methyl substituents, leading to different chemical and biological properties.
1-methyl-1H-imidazo[1,2-b]pyrazole: Contains a methyl group but lacks the isopropyl group, resulting in variations in activity and reactivity.
6-methyl-1H-imidazo[1,2-b]pyrazole: Contains a methyl group at a different position, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methyl-1-propan-2-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C9H13N3/c1-7(2)11-4-5-12-9(11)6-8(3)10-12/h4-7H,1-3H3 |
InChI Key |
GSNYLRPOWBOXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)C(C)C |
Origin of Product |
United States |
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